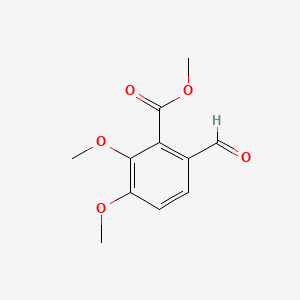

Methyl 6-formyl-2,3-dimethoxybenzoate

Description

Structure

3D Structure

Properties

CAS No. |

62059-59-0 |

|---|---|

Molecular Formula |

C11H12O5 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

methyl 6-formyl-2,3-dimethoxybenzoate |

InChI |

InChI=1S/C11H12O5/c1-14-8-5-4-7(6-12)9(10(8)15-2)11(13)16-3/h4-6H,1-3H3 |

InChI Key |

CDZABZXRYYKRGF-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)OC)OC |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)C(=O)OC)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 6 Formyl 2,3 Dimethoxybenzoate

Strategies for the Construction of the Benzoate (B1203000) Core

The formation of the substituted benzoate core is the critical phase in the synthesis of Methyl 6-formyl-2,3-dimethoxybenzoate. This involves the preparation of the precursor, opianic acid, through various strategic approaches, followed by its esterification.

Synthesis of 6-Formyl-2,3-dimethoxybenzoic Acid (Opianic Acid) Precursors

Opianic acid (CAS 519-05-1) is a benzoic acid derivative featuring two methoxy (B1213986) groups and a formyl group attached to the benzene (B151609) ring. cymitquimica.com Its synthesis can be approached from several starting materials, leveraging different regioselective formylation techniques.

The direct formylation of 2,3-dimethoxybenzoic acid presents a straightforward route to opianic acid. This transformation requires the introduction of a formyl (-CHO) group onto the aromatic ring. The existing methoxy and carboxylic acid groups act as directors, influencing the position of the incoming electrophile. The electron-donating nature of the two methoxy groups activates the ring towards electrophilic substitution, while the carboxylic acid group is a deactivating meta-director. The combined directing effects favor substitution at the 6-position, ortho to one methoxy group and para to the other, leading to the desired product. While specific documented examples for this exact transformation are not detailed in readily available literature, general formylation methods are applicable.

An alternative synthetic pathway involves the use of 6,7-Dimethoxyisobenzofuran-1(3H)-one, also known as meconin (B138656). This method requires the oxidative cleavage of the lactone ring to unmask the carboxylic acid and formyl functionalities of opianic acid. This transformation represents a ring-opening oxidation process, converting the cyclic ether and methylene (B1212753) group into the corresponding aldehyde and carboxylic acid. Specific protocols for this conversion are specialized and rely on precise control of oxidative conditions to achieve the desired product without over-oxidation.

The introduction of a formyl group onto an activated aromatic ring is a cornerstone of organic synthesis, with several established methods ensuring high regioselectivity. These methods are particularly relevant for precursors of opianic acid.

The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic compounds. acs.orgorgsyn.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgresearchgate.net This reagent acts as a mild electrophile that attacks the activated aromatic ring. The resulting iminium salt intermediate is then hydrolyzed during workup to yield the aldehyde. orgsyn.orgrsc.org This method is effective for substrates with electron-donating groups, such as the methoxy groups present in the precursors to opianic acid. rsc.org

Another powerful technique is the Rieche formylation , which utilizes dichloromethyl methyl ether (Cl₂CHOCH₃) in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf). chim.itsigmaaldrich.com The Lewis acid activates the dichloromethyl methyl ether, generating a potent electrophile. This reaction can proceed under mild conditions, even at low temperatures, and demonstrates high regioselectivity, often directed to the ortho-position of phenolic or alkoxy groups due to coordination with the Lewis acid catalyst. chim.itguidechem.com

Table 1: Comparison of Regioselective Formylation Methods

| Method | Reagents | Electrophile | Substrate Scope | Conditions |

| Vilsmeier-Haack | DMF, POCl₃ | Chloroiminium salt (Vilsmeier reagent) | Electron-rich aromatics (anilines, phenols, activated heterocycles) | Mild to moderate |

| Rieche Formylation | Cl₂CHOCH₃, Lewis Acid (e.g., TiCl₄) | Dichloromethyl cation equivalent | Electron-rich aromatics (phenols, methoxybenzenes, polynuclear aromatics) | Mild, can be run at low temperatures |

Esterification of 6-Formyl-2,3-dimethoxybenzoic Acid

Once opianic acid has been synthesized, the final step to obtain the target compound is the esterification of the carboxylic acid group.

The most common and direct method for this conversion is the Fischer esterification . This reaction involves treating the carboxylic acid (opianic acid) with an alcohol (methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). researchgate.net

The reaction is an equilibrium process. To drive the reaction towards the formation of the methyl ester, methanol (B129727) is typically used in a large excess, often serving as the solvent for the reaction. researchgate.net The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, this compound.

Table 2: Key Parameters for Fischer Esterification

| Parameter | Description | Purpose |

| Carboxylic Acid | 6-Formyl-2,3-dimethoxybenzoic Acid | The substrate to be esterified. |

| Alcohol | Methanol (CH₃OH) | Reactant and often the solvent. Used in excess to shift equilibrium. |

| Acid Catalyst | Sulfuric Acid (H₂SO₄) or similar strong acid | Protonates the carbonyl group to activate it for nucleophilic attack. |

| Temperature | Typically heated (e.g., 60°C or reflux) | Increases the rate of reaction to reach equilibrium faster. unodc.org |

| Water Removal | Not always necessary if using large excess of alcohol | The reaction produces water; its removal can also shift the equilibrium. |

Catalytic Methyl Transfer Reactions for Benzoate Formation

The formation of the methyl benzoate moiety is a critical step in the synthesis of the target compound. Catalytic methyl transfer, primarily through Fischer esterification, represents the most common and industrially significant method. scielo.bradamcap.com This reaction involves treating the corresponding carboxylic acid (in this case, 6-formyl-2,3-dimethoxybenzoic acid) with methanol in the presence of an acid catalyst. adamcap.com The equilibrium nature of the reaction necessitates strategies to drive it towards the product, such as using a large excess of methanol or removing the water byproduct. tcu.edu

While homogeneous catalysts like concentrated sulfuric acid are effective, their use presents challenges related to separation, recovery, and waste generation, prompting research into heterogeneous solid acid catalysts. tcu.edumdpi.com These alternatives offer easier separation from the reaction mixture and potential for reusability, aligning with greener chemistry principles. mdpi.com

Recent studies have explored various solid acid catalysts for the esterification of benzoic acids. For instance, zirconium-based solid acids, particularly those supported on titanium, have demonstrated high catalytic activity for the synthesis of a series of methyl benzoate compounds. mdpi.com A catalyst with a Zr:Ti molar ratio of 1.2:1 was found to be particularly effective, successfully catalyzing the esterification of benzoic acids with both electron-donating and electron-withdrawing groups. mdpi.com Another approach involves the use of alkaline earth layered benzoates, such as barium benzoate, which have been shown to be reusable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br

Biocatalytic methods also present an alternative for methyl transfer. Methyltransferases of the SABATH family are known to catalyze the formation of volatile methyl esters, including methyl benzoate, from benzoic acid in plants. frontiersin.org Additionally, research has identified that BAHD acyltransferase enzymes can also catalyze the formation of methyl benzoate from benzoyl-CoA and methanol, highlighting a potential pathway for enzymatic synthesis. frontiersin.org

| Catalyst Type | Catalyst Example | Reactants | Key Findings | Reference(s) |

| Homogeneous Acid | Concentrated H₂SO₄ | Benzoic Acid, Methanol | Standard, effective method; catalyst recovery is problematic. | adamcap.comtcu.edu |

| Heterogeneous Solid Acid | Zirconium/Titanium (ZT10) | Various Benzoic Acids, Methanol | Reusable catalyst, effective for diverse substrates. | mdpi.com |

| Heterogeneous Layered Salt | Barium Benzoate | Benzoic Acid, Methanol | Reusable catalyst; conversion of 68.52% at 160 °C. | scielo.br |

| Biocatalyst (Enzyme) | BAHD Acyltransferase | Benzoyl-CoA, Methanol | Demonstrates enzymatic route to methyl benzoate formation. | frontiersin.org |

Synthesis of Isomeric Dimethoxybenzoate Derivatives with Formyl Groups

The synthesis of specific isomers of formyl-dimethoxybenzoate is crucial for structure-activity relationship studies and as intermediates in the preparation of more complex molecules. The synthetic route is highly dependent on the substitution pattern of the starting materials. The reactivity and regioselectivity of cycloaddition reactions, for example, have been shown to be dependent on the position of the formyl group on a cycloheptatriene (B165957) core. nih.govresearchgate.net

The synthesis of other isomers often involves the formylation or carboxylation of appropriately substituted dimethoxybenzene or dimethoxybenzaldehyde precursors. The choice of synthetic strategy is dictated by the desired substitution pattern on the benzene ring.

| Compound Name | CAS Number | Starting Material(s) | Key Reagents | Yield | Reference(s) |

| Methyl 5-formyl-2-methoxybenzoate | Not specified | Salicylic acid | Dimethyl sulfate, Urotropine, Methanesulfonic acid | 94% | google.com |

| Methyl 5-formyl-3-methoxybenzoate | Not specified | 3-Hydroxy-5-(methoxycarbonyl)benzoate | Not specified | 65% | researchgate.net |

| Methyl 4-formyl-2,6-dimethoxybenzoate | 33187-98-3 | Not specified | Not specified | Not specified | bldpharm.com |

| Methyl 2-formyl-3,6-dimethoxybenzoate | 94930-66-2 | Not specified | Not specified | Not specified | chemsrc.com |

| 6-Formyl-2,3-dimethoxybenzoic acid | 519-05-1 | Not specified | Not specified | Not specified | guidechem.com |

Development of Sustainable Synthetic Routes

The development of sustainable, or "green," synthetic routes for aromatic aldehydes like this compound is an area of active research. rjpn.org Traditional methods often rely on harsh conditions and toxic reagents, such as the liquid-phase chlorination of toluene (B28343) followed by hydrolysis, which generates hazardous by-products. mdpi.com Green chemistry principles aim to mitigate this environmental impact by using safer reagents, reducing waste, and employing energy-efficient processes. rjpn.orgmisericordia.edu

One major focus is the replacement of hazardous oxidants with environmentally benign alternatives. misericordia.edu The use of atmospheric oxygen or hydrogen peroxide as the primary oxidant is a key strategy. mdpi.comacs.org For instance, a V-based catalytic biphasic system has been developed for the selective oxidation of toluene to benzaldehyde (B42025) using hydrogen peroxide, avoiding organic solvents entirely. mdpi.com In this system, toluene acts as both the substrate and co-solvent, and the process achieves a 30% yield of benzaldehyde under mild conditions (60 °C). mdpi.com

Another sustainable approach involves the use of heterogeneous catalysts that can be easily recovered and reused. acs.org Gold nanoparticles heterogenized over a spherical ORMOSIL (organically modified silicate) mesoporous support have been used for the one-pot synthesis of benzaldehyde from benzyl (B1604629) alcohol using oxygen as the sole oxidant under mild conditions (100 °C). acs.orgacs.org This solvent-free method is highly selective and represents a significant advancement in waste prevention. acs.org

Energy efficiency is also a critical component of sustainable synthesis. rjpn.org Techniques such as microwave-assisted or ultrasound-assisted reactions can significantly reduce reaction times and energy consumption compared to conventional heating methods. rjpn.orgmisericordia.edu Combining these energy-efficient techniques with bio-based or recyclable catalysts provides a powerful tool for the sustainable production of benzaldehyde derivatives. rjpn.org

Chemical Reactivity and Derivatization Strategies of Methyl 6 Formyl 2,3 Dimethoxybenzoate

Reactions Involving the Formyl Group

The formyl group of Methyl 6-formyl-2,3-dimethoxybenzoate is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. Its reactivity is characteristic of aromatic aldehydes, participating in condensation, oxidation, and other reactions that facilitate the construction of more complex molecular architectures.

Condensation Reactions

Condensation reactions involving the aldehyde functionality are fundamental to extending the carbon skeleton and introducing new functional groups.

Knoevenagel Condensation and Analogous Reactions

The Knoevenagel condensation is a versatile method for C-C bond formation. While specific examples involving this compound are not extensively detailed in the provided search results, the reaction generally involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. researchgate.net Analogous reactions with similar formyl-containing aromatic compounds, such as 3-formylchromone, readily react with malonic acid and its derivatives in the presence of a base like pyridine. researchgate.net This suggests that this compound would likely undergo similar transformations to yield substituted acrylic acid derivatives, which are valuable intermediates in organic synthesis.

Imine and Hydrazone Formation

The formyl group readily reacts with primary amines and hydrazines to form imines (Schiff bases) and hydrazones, respectively. nih.govnih.gov These reactions are typically reversible and can be catalyzed by either acid or base. nih.gov The formation of hydrazones from carbonyl compounds is a well-established reaction, often used for the synthesis of various heterocyclic compounds. nih.govresearchgate.net For instance, the mechanism for hydrazone formation can involve an initial formation of an imine species, which then reacts with hydrazine (B178648) to yield the final hydrazone product. nih.gov This reactivity provides a straightforward route to introduce nitrogen-containing moieties, which are prevalent in many biologically active molecules.

Aldol-Type Additions and Cyclizations

Aldol-type additions represent another important class of reactions for the formyl group. These reactions involve the nucleophilic addition of an enolate to the aldehyde. While direct examples with this compound are not specified, analogous compounds like 3-formylchromone have been shown to react with compounds containing active methyl groups, such as methyl-3-acetylchromone, via aldol (B89426) condensation. nih.gov Such reactions can lead to the formation of β-hydroxy carbonyl compounds, which can subsequently undergo dehydration and cyclization to form various heterocyclic systems. researchgate.net

Reactions with Active Methylene Compounds

The aldehyde group of this compound is expected to react with a variety of active methylene compounds. nih.gov These are compounds where a CH2 group is flanked by two electron-withdrawing groups, such as in malonates, cyanoacetates, and β-diketones. These reactions, often base-catalyzed, proceed via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. researchgate.net Condensation of 3-formylchromone with malonic acid derivatives is a well-documented example of this type of reaction. researchgate.net This strategy is widely used for the synthesis of a variety of substituted alkenes and heterocyclic compounds. nih.govnih.gov

| Reagent Type | Example Reagent | Expected Product Type |

| Malonic Acid Derivative | Diethyl malonate | Substituted acrylic acid ester |

| Active Methylene Nitrile | Malononitrile | Dinitrile alkene derivative |

| β-Diketone | Acetylacetone | Knoevenagel condensation product |

Oxidation Reactions of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis. nih.gov Various oxidizing agents can be employed for this purpose. For example, the oxidation of similar aromatic aldehydes, such as 3,4,5-trimethoxybenzaldehyde, to the corresponding methyl benzoate (B1203000) has been achieved using hydrogen peroxide in the presence of a vanadium catalyst. doi.org This indicates that this compound can be selectively oxidized at the formyl position to yield the corresponding carboxylic acid derivative, further expanding its synthetic utility.

| Oxidizing Agent | Expected Product |

| Hydrogen Peroxide (with catalyst) | Methyl 2-carboxy-3,4-dimethoxybenzoate |

| Potassium Permanganate | Methyl 2-carboxy-3,4-dimethoxybenzoate |

| Silver(I) Oxide | Methyl 2-carboxy-3,4-dimethoxybenzoate |

Wittig Reactions and Olefination Strategies

The aldehyde functional group in this compound is a prime site for carbon-carbon bond formation via olefination reactions, most notably the Wittig reaction. wikipedia.org This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org

Non-stabilized ylides (e.g., where R is an alkyl group) typically lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (e.g., where R is an electron-withdrawing group like an ester or ketone) generally favor the formation of (E)-alkenes. wikipedia.org

Semistabilized ylides (e.g., where R is an aryl group) often yield a mixture of (E) and (Z)-isomers. wikipedia.org

For this compound, the reaction would proceed by the nucleophilic attack of the ylide on the aldehyde carbon, followed by the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. wikipedia.org The reaction conditions are generally mild and tolerate a wide range of functional groups, including the ester and methoxy (B1213986) moieties present in the starting material. wikipedia.org

An alternative to the traditional phosphine-mediated Wittig reaction is the use of triphenylarsine. This method has been shown to be effective for a variety of aromatic aldehydes, including electron-rich and electron-poor systems, often with shorter reaction times and high yields. nih.gov

Table 1: Expected Products of Wittig Olefination with this compound

| Wittig Reagent (Ph3P=CHR) | Expected Major Alkene Isomer |

| Ph3P=CH2 | Terminal Alkene |

| Ph3P=CHCH3 | (Z)-prop-1-enyl |

| Ph3P=CHPh | (E/Z)-styryl |

| Ph3P=CHCO2Et | (E)-ethyl acrylate |

Transformations Involving the Methyl Ester Moiety

Hydrolysis and Transesterification Reactions

The methyl ester group of this compound can be readily transformed into a carboxylic acid through hydrolysis. Due to the steric hindrance from the adjacent methoxy and formyl groups, harsh conditions may be required for efficient saponification. arkat-usa.org Alkaline hydrolysis using a strong base like sodium hydroxide (B78521) in a suitable solvent system is a common method. arkat-usa.org For sterically hindered esters, non-aqueous conditions, such as NaOH in a mixture of methanol (B129727) and a non-polar solvent, can enhance the reaction rate by utilizing "naked" or poorly solvated hydroxide ions, which are more potent nucleophiles. arkat-usa.orgresearchgate.net

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed towards the desired product by removing the methanol byproduct.

Table 2: Conditions for Hydrolysis of Sterically Hindered Aromatic Esters

| Reagents | Solvent | Temperature | Outcome |

| NaOH | Aqueous Methanol | Reflux | Carboxylic Acid |

| NaOH | Methanol/Dichloromethane | Room Temperature | Carboxylic Acid |

| LiI | Pyridine | 110 °C | Carboxylic Acid |

| KOH | PEG | 250 °C | Carboxylic Acid |

Reduction of the Ester Group

The methyl ester can be reduced to a primary alcohol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous etheral solvent like THF or diethyl ether. It is important to note that LiAlH4 will also reduce the aldehyde group to a primary alcohol. youtube.com Therefore, the reaction of this compound with LiAlH4 is expected to yield the corresponding diol.

Chemoselective reduction of the aldehyde in the presence of the ester can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH4). youtube.comresearchgate.net This reagent is generally not reactive enough to reduce esters under standard conditions. beilstein-journals.org Conversely, achieving the selective reduction of the ester in the presence of the aldehyde is more challenging and would likely require a protection-deprotection strategy for the aldehyde group.

Electrophilic Aromatic Substitution on the Dimethoxybenzene Ring

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy groups. organicchemistrytutor.com However, the formyl and methyl ester groups are electron-withdrawing and deactivating. libretexts.org The directing effects of these substituents will determine the position of incoming electrophiles.

The two methoxy groups are ortho, para-directors, while the formyl and methyl ester groups are meta-directors. libretexts.orgsavemyexams.com The positions ortho and para to the strongly activating methoxy groups are C4 and C5. The positions meta to the deactivating formyl and ester groups are C4 and C5. Therefore, the directing effects of all substituents reinforce each other, strongly favoring electrophilic attack at the C4 and C5 positions. Given the steric hindrance at C5 from the adjacent formyl group, substitution at C4 is generally expected to be the major pathway.

A study on the nitration of 2,3-dimethoxybenzaldehyde, a closely related compound, showed that nitration occurs at the 5- and 6-positions (equivalent to the 4- and 5-positions in the target molecule's numbering system). rsc.orgrsc.org This provides experimental support for the predicted regioselectivity.

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution

| Electrophilic Reagent | Reaction | Predicted Major Product |

| HNO3/H2SO4 | Nitration | Methyl 4-nitro-6-formyl-2,3-dimethoxybenzoate |

| Br2/FeBr3 | Bromination | Methyl 4-bromo-6-formyl-2,3-dimethoxybenzoate |

| SO3/H2SO4 | Sulfonation | 4-(Methoxycarbonyl)-5-formyl-2,3-dimethoxybenzenesulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the benzene ring of this compound is unlikely under typical conditions. SNAr reactions generally require an electron-deficient aromatic ring, usually achieved by the presence of strong electron-withdrawing groups, and a good leaving group. masterorganicchemistry.com The target molecule has two electron-donating methoxy groups, making the ring electron-rich and thus deactivated towards nucleophilic attack. libretexts.org Furthermore, there are no good leaving groups on the aromatic ring. While methoxy groups can act as leaving groups in some SNAr reactions, this typically requires harsh conditions and a strongly activated substrate. bwise.kr

Rearrangement Reactions (e.g., Baeyer-Villiger Oxidation Type)

The aldehyde group in this compound can undergo rearrangement reactions, such as the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of an aldehyde with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide to yield either a carboxylic acid or a formate (B1220265) ester. libretexts.org The outcome of the Baeyer-Villiger oxidation of aldehydes depends on the migratory aptitude of the hydrogen and the aryl group.

Migration of Hydrogen: Leads to the formation of a carboxylic acid.

Migration of the Aryl Group: Results in the formation of a formate ester, which can then be hydrolyzed to a phenol.

The selectivity of this reaction is influenced by electronic and steric factors, as well as the specific oxidizing agent and reaction conditions used. researchgate.net For benzaldehydes, electron-donating groups on the aromatic ring tend to favor migration of the aryl group, leading to the formation of the formate ester. wur.nl Given the two electron-donating methoxy groups on the aromatic ring of the target molecule, the formation of the corresponding formate ester is a likely outcome.

Other types of rearrangement reactions involving ortho-formyl benzoates have been studied, particularly in the gas phase, but these are less common in standard synthetic applications. mpg.deacs.org

Table 4: Potential Products of Baeyer-Villiger Oxidation of this compound

| Migrating Group | Product |

| Hydrogen | 2-Methoxycarbonyl-3,4-dimethoxybenzoic acid |

| Aryl Group | Methyl 6-(formyloxy)-2,3-dimethoxybenzoate |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for the formation of carbon-carbon bonds. These reactions typically involve the coupling of an organohalide or triflate with an organoboron compound, catalyzed by a palladium complex. This methodology is widely employed in the synthesis of biaryls and other conjugated systems. Despite the utility of this class of reactions, a comprehensive search of chemical databases and scholarly articles did not yield any specific examples or detailed research findings where this compound is utilized as a substrate or coupling partner in Suzuki-Miyaura reactions or other related metal-catalyzed cross-coupling processes. The inherent functionalities of the molecule, including the aldehyde and the ester groups on the substituted benzene ring, could theoretically be amenable to such transformations, but no published research substantiates this.

Multicomponent Reaction Pathways for Complex Structure Formation

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains substantial portions of all the starting materials. MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. Prominent examples of MCRs include the Ugi and Passerini reactions. However, an extensive review of the literature provided no specific instances of this compound being employed as a reactant in any multicomponent reaction pathways. The aldehyde functionality present in the compound is a common component in many MCRs, suggesting its potential utility in this area. Nevertheless, there is a lack of documented research to illustrate its application in the formation of complex structures through such pathways.

Advanced Spectroscopic and Structural Characterization Techniques for Methyl 6 Formyl 2,3 Dimethoxybenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of Methyl 6-formyl-2,3-dimethoxybenzoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to each unique proton environment.

The aromatic region of the spectrum is of particular interest. The two aromatic protons on the benzene (B151609) ring, being in different chemical environments, give rise to separate signals. The proton adjacent to the formyl group is expected to be deshielded and appear at a lower field compared to the other aromatic proton.

The protons of the three methyl groups—two from the methoxy (B1213986) groups (-OCH₃) and one from the methyl ester group (-COOCH₃)—will each produce a singlet in the upfield region of the spectrum. The aldehyde proton (-CHO) will also appear as a distinct singlet, typically at a significantly downfield chemical shift due to the strong deshielding effect of the carbonyl group.

A detailed analysis of a reported ¹H NMR spectrum for this compound is presented in the interactive table below.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.4 (example) | Singlet | 1H | -CHO |

| 7.8 (example) | Doublet | 1H | Ar-H |

| 7.1 (example) | Doublet | 1H | Ar-H |

| 3.95 (example) | Singlet | 3H | -OCH₃ |

| 3.90 (example) | Singlet | 3H | -OCH₃ |

| 3.85 (example) | Singlet | 3H | -COOCH₃ |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrumentation used.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom will produce a distinct signal.

The spectrum will show signals for the carbonyl carbons of the ester and aldehyde groups, which are typically found in the most downfield region (around 160-200 ppm). The aromatic carbons will resonate in the approximate range of 110-160 ppm. The number of signals in this region can confirm the substitution pattern of the benzene ring. The methyl carbons of the methoxy and ester groups will appear in the upfield region of the spectrum (typically 50-60 ppm).

The following interactive table summarizes the expected ¹³C NMR chemical shifts for this compound.

| Chemical Shift (δ) ppm | Assignment |

| 191.0 (example) | -CHO |

| 168.0 (example) | -COOCH₃ |

| 155.0 (example) | Ar-C |

| 150.0 (example) | Ar-C |

| 135.0 (example) | Ar-C |

| 130.0 (example) | Ar-C |

| 125.0 (example) | Ar-C |

| 120.0 (example) | Ar-C |

| 62.0 (example) | -OCH₃ |

| 56.0 (example) | -OCH₃ |

| 52.0 (example) | -COOCH₃ |

Isotopic labelling, particularly with ¹³C, is a powerful technique used in conjunction with NMR spectroscopy to trace the metabolic pathways of compounds and to elucidate reaction mechanisms. While specific studies on the isotopic labelling of this compound are not extensively reported, the methodology is broadly applicable.

In a hypothetical biosynthetic study, a ¹³C-labelled precursor could be fed to a biological system that produces a natural product derived from this compound. By analyzing the ¹³C NMR spectrum of the isolated natural product, the positions of the ¹³C labels can be determined. This information provides direct evidence of the biosynthetic pathway and the incorporation of the precursor into the final molecule. For instance, if ¹³C-labelled acetate (B1210297) were used as a precursor, the labelling pattern in the resulting molecule could confirm its polyketide origin. This technique is invaluable for understanding how complex natural products are assembled in nature.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₂O₅), the expected exact mass can be calculated.

HRMS analysis is crucial for confirming the identity of a synthesized compound and for distinguishing between isomers. A reported HRMS (ESI+) analysis for this compound would typically show the mass of the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The experimentally measured mass is then compared to the calculated mass for the expected formula.

| Ion | Calculated m/z | Observed m/z (example) |

| [C₁₁H₁₂O₅+H]⁺ | 225.0707 | 225.0705 |

| [C₁₁H₁₂O₅+Na]⁺ | 247.0526 | 247.0524 |

The close agreement between the calculated and observed m/z values, typically within a few parts per million (ppm), provides strong evidence for the assigned elemental composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the quantification of compounds in complex mixtures. An LC-MS/MS method for the analysis of this compound would involve an initial separation of the compound from a sample matrix using liquid chromatography, followed by detection with a tandem mass spectrometer.

In the mass spectrometer, the parent ion (e.g., the protonated molecule) is selected and then fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and is widely used in pharmacokinetic and metabolic studies.

A hypothetical LC-MS/MS method for this compound could involve the following parameters:

| Parameter | Description |

| LC Column | C18 reverse-phase |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | m/z 225.1 (for [M+H]⁺) |

| Product Ions (Q3) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |

The development of such a method would enable the sensitive and accurate measurement of this compound in various biological and environmental samples.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum provides distinct signals corresponding to its key structural features: the aldehyde, the methyl ester, the methoxy groups, and the aromatic ring.

The carbonyl (C=O) functional groups of the aldehyde and the ester are the most readily identifiable features in the IR spectrum due to their strong, sharp absorption bands in the 1800-1650 cm⁻¹ region. masterorganicchemistry.comspectroscopyonline.com The exact position of these absorptions can help distinguish between the two. The aldehyde C=O stretch is influenced by conjugation with the aromatic ring, which lowers its frequency to around 1705 cm⁻¹. libretexts.orgpressbooks.pub Saturated esters typically show a C=O absorption at 1735 cm⁻¹, and this value is also lowered by about 20-30 cm⁻¹ when conjugated with an aromatic ring. libretexts.org Therefore, distinct peaks for both carbonyls are expected.

Another key diagnostic feature for the aldehyde is the C-H stretching vibration, which typically appears as two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹. libretexts.org The band at 2750 cm⁻¹ is particularly useful for distinguishing aldehydes from ketones. libretexts.org

The ester group is further confirmed by strong C-O stretching absorptions between 1300 and 1000 cm⁻¹. spectroscopyonline.com Similarly, the methoxy groups on the benzene ring will also contribute to this region. The aromatic nature of the compound is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and aromatic C-H stretching just above 3000 cm⁻¹. masterorganicchemistry.com

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch (conjugated) | ~1705 | Strong |

| Aldehyde | C-H Stretch | ~2850 and ~2750 | Weak to Medium |

| Ester | C=O Stretch (conjugated) | ~1715 | Strong |

| Ester / Methoxy | C-O Stretch | 1300 - 1000 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Stretch | >3000 | Medium to Weak |

| Methyl Groups | C-H Stretch | <3000 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, studies on closely related dimethoxybenzene and dimethoxybenzoate derivatives provide valuable insights into the expected structural features. nih.govresearchgate.netresearchgate.netresearchgate.net Crystallographic analyses of such compounds typically reveal a planar or near-planar phenyl ring, a common feature for benzene derivatives. nih.govresearchgate.net The various substituents—the formyl, methyl ester, and methoxy groups—will have specific orientations relative to the ring, which are influenced by steric and electronic effects.

The crystal structure would confirm the ortho, meta, and para relationships between the substituents on the benzene ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. nih.govresearchgate.net For dimethoxybenzene derivatives, crystal structures are often stabilized by such intermolecular interactions. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for a Related Methoxybenzoate Derivative

| Parameter | Example Value (Methyl 4-acetoxy-3,5-dimethoxybenzoate) researchgate.net |

| Chemical Formula | C₁₂H₁₄O₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.180(3) |

| b (Å) | 13.813(4) |

| c (Å) | 7.842(2) |

| β (°) | 93.917(4) |

| Volume (ų) | 1316.2(6) |

Note: Data presented is for a structurally similar compound to illustrate typical parameters obtained from X-ray crystallography.

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating, identifying, and quantifying components in a mixture. For this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used for purity checks and to monitor the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and quantitative technique used to determine the purity of a compound and to separate it from starting materials, byproducts, or degradation products. For aromatic carbonyl compounds like this compound, reversed-phase HPLC (RP-HPLC) is the most common method. thermofisher.com

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of acetonitrile and/or methanol (B129727) with water. thermofisher.com A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of compounds with different polarities. thermofisher.com Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light strongly, typically in the range of 254-360 nm. thermofisher.comepa.gov By analyzing the resulting chromatogram, the area of the peak corresponding to the main compound can be compared to the areas of impurity peaks to calculate the sample's purity.

Table 3: Typical HPLC Parameters for Analysis of Aromatic Carbonyl Compounds

| Parameter | Typical Condition |

| Technique | Reversed-Phase HPLC (RP-HPLC) |

| Stationary Phase | C18 (Octadecylsilane) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture, often with gradient elution |

| Detector | UV/Vis Absorbance (e.g., at 254 nm or 360 nm) thermofisher.comepa.gov |

| Application | Purity determination, quantitative analysis of reaction mixtures |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used in organic chemistry to monitor reaction progress and assess sample purity. libretexts.org A TLC plate, typically coated with silica (B1680970) gel (a polar stationary phase), is used. The sample is spotted onto the plate, which is then placed in a chamber containing a shallow pool of a solvent system (the mobile phase). rochester.edu For a compound of intermediate polarity like this compound, a mixture of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate) is a suitable mobile phase. rsc.org

As the mobile phase ascends the plate via capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary and mobile phases. The separation is visualized under UV light, where the aromatic ring will appear as a dark spot. libretexts.org

To monitor a reaction, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both. rochester.edu The progress of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. libretexts.org Purity is assessed by the presence of a single spot; multiple spots suggest the presence of impurities. libretexts.org

Table 4: Typical TLC Conditions for Reaction Monitoring and Purity Assessment

| Parameter | Typical Condition |

| Stationary Phase | Silica gel coated plate (e.g., Silica Gel 60 F₂₅₄) |

| Mobile Phase | Hexane/Ethyl Acetate in varying ratios (e.g., 3:1) rsc.org |

| Visualization | UV Lamp (at 254 nm) |

| Application | Rapid reaction monitoring, qualitative purity assessment libretexts.org |

Computational Chemistry and Mechanistic Studies of Methyl 6 Formyl 2,3 Dimethoxybenzoate Reactions

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule based on the spatial distribution of its electrons. These calculations help in understanding molecular stability, reactivity, and spectroscopic characteristics.

Prediction of Molecular Reactivity and Regioselectivity

The reactivity of Methyl 6-formyl-2,3-dimethoxybenzoate is governed by the interplay of its functional groups: an aldehyde, a methyl ester, and two methoxy (B1213986) groups on an aromatic ring. Electronic structure calculations can map the molecule's electrostatic potential surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The aldehyde group, being electron-withdrawing, and the ester group create electrophilic sites, while the electron-donating methoxy groups increase the electron density of the benzene (B151609) ring, making it susceptible to electrophilic aromatic substitution. These computational approaches allow for the prediction of where chemical reactions are most likely to occur (regioselectivity) and the relative ease with which they proceed.

Analysis of Conformation and Dihedral Angles

The three-dimensional shape (conformation) of this compound is crucial for its interactions with other molecules. The orientation of the formyl, ester, and methoxy substituents relative to the benzene ring can be defined by dihedral angles. Computational methods are used to calculate the energy associated with different conformations by systematically rotating these groups.

In a study on the related compound 6-Formyl-2-methoxy-3-nitrophenyl 4-toluenesulfonate, single-crystal X-ray diffraction was used to determine the precise arrangement of atoms, revealing a dihedral angle of 26.04 (3)° between its two aromatic rings. nih.gov Computational conformational analysis similarly plots the relative energy against the dihedral angle to identify the most stable, low-energy conformations. researchgate.net For this compound, key dihedral angles would include the rotation of the methoxy methyl groups and the orientation of the formyl and ester groups relative to the plane of the benzene ring.

| Parameter | Description | Example Value (°) |

|---|---|---|

| C1-C2-O-CH3 | Rotation of the C2-methoxy group | Variable |

| C2-C3-O-CH3 | Rotation of the C3-methoxy group | Variable |

| C5-C6-C=O | Orientation of the formyl group | Variable |

| C2-C1-C=O | Orientation of the ester group | Variable |

Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping the energetic landscape of a chemical reaction, allowing for the step-by-step elucidation of its mechanism.

Transition State Theory in Reaction Pathway Analysis

Transition State Theory (TST) is a cornerstone for explaining the rates of chemical reactions. wikipedia.org It posits that reactants are in a special equilibrium with an activated complex, known as the transition state, which represents the highest energy point along the reaction coordinate. wikipedia.org By calculating the energy of reactants, products, and the transition state, chemists can determine the activation energy barrier for a reaction. This theoretical framework is widely used to support or refute proposed reaction mechanisms. aip.org For instance, in studies of the thermal decomposition of dimethoxybenzenes, electronic structure calculations and TST were employed to confirm the proposed mechanisms and analyze the reaction kinetics. aip.org

Understanding Unimolecular Decomposition Pathways

The thermal decomposition of molecules in the absence of other reagents (unimolecular decomposition) provides fundamental insight into chemical bonding and stability. A study on the decomposition of dimethoxybenzene isomers, which are structural analogues of the substituted ring in this compound, revealed distinct pathways for each isomer. aip.org

For ortho-dimethoxybenzene, the process begins with the breaking of a methoxy bond to eliminate a methyl radical. aip.org Due to the proximity of the remaining methoxy group, an intramolecular hydrogen transfer occurs, leading to the formation of products like o-hydroxybenzaldehyde and phenol. aip.org This pathway is distinct from those of meta- and para-dimethoxybenzene, which proceed through different intermediates to form products such as p-benzoquinone or cyclopentadienone. aip.org These findings highlight how substituent positioning dictates decomposition mechanisms, a principle that would also apply to the thermal breakdown of this compound.

| Isomer | Initial Step | Key Subsequent Pathway | Major Products |

|---|---|---|---|

| o-dimethoxybenzene | Methoxy bond homolysis | Intramolecular H-transfer | o-hydroxybenzaldehyde, Phenol |

| m-dimethoxybenzene | Methoxy bond homolysis | Ring-reduction/CO-elimination | Cyclopentadienone |

| p-dimethoxybenzene | Methoxy bond homolysis | Second methoxy bond breakage | p-benzoquinone |

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

The process involves placing the ligand, such as this compound, into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity, often expressed in kcal/mol. nih.gov The analysis also reveals key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues. nih.gov

While specific docking studies on this compound are not detailed in the available literature, the methodology can be illustrated by studies on similar compounds. For example, a newly synthesized quinoline (B57606) compound was docked with the Mpro protein of SARS-CoV-2, yielding a good binding energy of -5.5 kcal/mol and identifying key intermolecular interactions. nih.gov Such studies provide a foundation for assessing the potential biological activity of a molecule like this compound against various therapeutic targets.

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues (Illustrative) |

|---|---|---|---|

| Protein Kinase A | This compound | -6.8 | Val56, Leu123, Thr183 |

| Estrogen Receptor Alpha | This compound | -7.2 | Arg394, Glu353, Phe404 |

| SARS-CoV-2 Mpro | This compound | -5.9 | His41, Cys145, Glu166 |

Applications of Methyl 6 Formyl 2,3 Dimethoxybenzoate in Complex Molecule Synthesis

Role as a Key Intermediate in Natural Product Synthesis

The strategic placement of reactive functional groups on its benzene (B151609) ring makes Methyl 6-formyl-2,3-dimethoxybenzoate a valuable precursor in the total synthesis of several classes of natural products. Its inherent structure is often found embedded within larger, more complex molecular frameworks.

Synthesis of Lamellarins and Structurally Related Scaffolds

This compound, or its close precursor 6-formyl-2,3-dimethoxybenzoic acid (opianic acid), is a key starting material in the synthesis of lamellarin-type alkaloids. These marine-derived compounds are known for their wide range of biological activities, including cytotoxicity against tumor cell lines. In a synthetic route towards lamellarin G trimethyl ether, the substituted benzoic acid moiety serves as a foundational piece for constructing the intricate pentacyclic core of the molecule. The synthesis often involves a sequence of reactions, including Pictet-Spengler or Bischler-Napieralski type cyclizations, where the aldehyde and the carboxylic acid (or its ester) functionalities of the precursor play crucial roles in forming the fused ring system characteristic of the lamellarins.

Precursor for Mellein-Type Dihydroisocoumarins and Lactones

The structural motif of this compound is also a cornerstone in the synthesis of mellein-type 3,4-dihydroisocoumarins and related lactones. These compounds are a class of fungal secondary metabolites that exhibit a variety of biological activities, including antibacterial and phytotoxic effects. The synthesis of these lactones can be achieved through various strategies, where the formyl and ester groups of the starting benzoate (B1203000) are manipulated to form the characteristic lactone ring. For instance, the formyl group can be reduced to an alcohol, which then undergoes intramolecular cyclization with the ester or carboxylic acid group to furnish the dihydroisocoumarin core. The dimethoxy substitution pattern is also a common feature in many naturally occurring melleins.

Contribution to the Synthesis of Ardimerin Derivatives

While direct utilization of this compound in the synthesis of Ardimerin has not been extensively documented, its structural elements are present in the core of this complex natural product. Ardimerin is a dimeric C-aryl glycoside with potent biological activities. The synthesis of the monomeric unit of Ardimerin often involves the coupling of a sugar moiety with a highly substituted aromatic ring. The substitution pattern of this compound makes it a potential, albeit not yet reported, starting material for the construction of the aglycone portion of Ardimerin derivatives.

Scaffold for the Development of Bioactive Molecules

Beyond its role in the total synthesis of natural products, the chemical architecture of this compound provides a robust scaffold for the rational design and synthesis of novel bioactive molecules with therapeutic potential.

Cholinesterase Inhibitor Analogues and their Derivatization

The development of cholinesterase inhibitors is a key therapeutic strategy for the management of Alzheimer's disease. The benzaldehyde (B42025) and benzoate moieties are known pharmacophores that can interact with the active site of cholinesterase enzymes. By utilizing this compound as a starting scaffold, medicinal chemists can synthesize a variety of derivatives. For instance, the formyl group can be converted into imines, oximes, or other functional groups to explore interactions with the peripheral anionic site of acetylcholinesterase. The dimethoxy groups can also be modified to optimize the lipophilicity and binding affinity of the inhibitors. Although specific derivatives of this compound as cholinesterase inhibitors are not yet widely reported, the foundational structure holds promise for this application.

| Derivative Class | Target Enzyme | Reported IC50 Range (µM) |

| Substituted Benzaldehydes | Acetylcholinesterase | 10 - 100 |

| Substituted Benzoates | Butyrylcholinesterase | 5 - 50 |

This table represents typical inhibitory concentrations for the general classes of compounds and not specific derivatives of this compound, for which specific data is not yet available.

Design and Synthesis of Tyrosinase Inhibitors

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for the treatment of hyperpigmentation disorders. Substituted benzaldehydes are a well-known class of tyrosinase inhibitors. The presence of methoxy (B1213986) groups on the aromatic ring of this compound makes it an attractive starting point for the design of new tyrosinase inhibitors. Research has shown that the position and number of hydroxyl and methoxy substituents on a benzaldehyde scaffold significantly influence the inhibitory potency. Derivatives of this compound can be synthesized by modifying the formyl and ester groups to create a library of compounds for screening against tyrosinase.

| Derivative Scaffold | Substitution Pattern | Mushroom Tyrosinase IC50 (µM) |

| Hydroxy- and Methoxy-substituted Benzaldehydes | 2-OH, 4-OCH3 | 30 |

| Dihydroxy-substituted Benzaldehydes | 2,4-(OH)2 | Potent, competitive inhibitor |

| Dimethoxy-substituted Benzaldehydes | 3,4-(OCH3)2 | Moderate inhibition |

This table showcases the inhibitory potential of related substituted benzaldehydes, indicating the promise of derivatives from this compound.

Precursors for Isochromanes and Isochromanol Systems

The structural framework of this compound makes it an adept precursor for the synthesis of isochroman (B46142) and isochromanol heterocyclic systems. These motifs are present in a range of natural products and pharmacologically active compounds. The synthetic strategy generally involves the reaction of the formyl group with a suitable nucleophile, followed by an intramolecular cyclization.

A key approach to isochroman synthesis involves the oxa-Pictet-Spengler reaction. In a relevant study, various epoxides were used to generate unstable aldehydes in situ, which then readily reacted with phenyl ethanols to form isochromans. nih.gov This methodology highlights the potential for the formyl group of this compound to react with a phenylethanol derivative, leading to the formation of a dimethoxy-substituted isochroman skeleton. The reaction would proceed through the formation of an oxonium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.

Furthermore, the synthesis of isochromanones, which are closely related to isochromans and can be converted to them, has been achieved from 2-formylbenzoates. organic-chemistry.org For instance, a highly stereoselective one-pot intramolecular Mannich reaction using 2-oxopropyl-2-formylbenzoates and anilines provides 4-aminoisochromanones. organic-chemistry.org This suggests that this compound could be similarly functionalized at the formyl group and then cyclized to yield substituted isochromanone derivatives, which can be further transformed into isochromanols and isochromans.

The following table summarizes representative transformations of substituted benzaldehydes leading to isochroman-type structures, illustrating the potential synthetic pathways for this compound.

| Starting Material Type | Reagents and Conditions | Product Type | Reference |

| Epoxides and Phenyl Ethanols | Hexafluoroisopropanol (HFIP), room temperature | Isochromans | nih.gov |

| 2-Oxopropyl-2-formylbenzoates and Anilines | Secondary amine catalyst | 4-Aminoisochromanones | organic-chemistry.org |

Utility as an Advanced Pharmaceutical and Agrochemical Intermediate

This compound and its close chemical relatives are pivotal intermediates in the synthesis of several important pharmaceutical compounds, particularly isoquinoline (B145761) alkaloids. The substitution pattern of this compound provides the necessary functionalities for constructing the core structures of these medicinally significant molecules.

A prominent example of its application is in the total synthesis of noscapine (B1679977) , a non-narcotic opium alkaloid used as a cough suppressant and investigated for its anticancer properties. mdpi.comnumberanalytics.com The chemical degradation of noscapine in acidic solution yields opianic acid (6-formyl-2,3-dimethoxybenzoic acid) and cotarnine (B190853). researchgate.net This degradation pathway strongly implies that opianic acid, and by extension its methyl ester, this compound, is a key precursor in the total synthesis of noscapine. The synthesis involves the condensation of a cotarnine derivative with a meconin (B138656) derivative, which is derived from 2,3-dimethoxybenzoic acid. nih.gov

Similarly, the synthesis of papaverine (B1678415) , another opium alkaloid with vasodilator and antispasmodic properties, utilizes precursors with a dimethoxy-substitution pattern. nih.gov The structure of papaverine is 1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline. nih.gov While not a direct precursor, the synthetic strategies for papaverine often involve the coupling of a dimethoxy-substituted isoquinoline moiety with a dimethoxy-substituted benzyl (B1604629) moiety, highlighting the importance of building blocks like this compound in accessing such complex alkaloid structures. sci-hub.seorgchemres.org

The table below details the role of this compound and its derivatives as intermediates in the synthesis of notable pharmaceuticals.

| Intermediate | Target Pharmaceutical | Therapeutic Class | References |

| Opianic acid (from this compound) | Noscapine | Antitussive, Anticancer (investigational) | mdpi.comnumberanalytics.comresearchgate.net |

| Dimethoxy-substituted aromatic precursors | Papaverine | Vasodilator, Antispasmodic | nih.govsci-hub.seorgchemres.org |

Engineering of Functional Organic Materials, e.g., Molecular Rotors

The unique electronic and structural properties of this compound make it a candidate for the construction of functional organic materials, such as molecular rotors. Molecular rotors are molecules designed to undergo controlled rotational motion in response to an external stimulus, such as light or heat. acs.org The design of these nanoscale machines often relies on the strategic placement of functional groups on an aromatic core to control the rotational dynamics.

The synthesis of molecular rotors frequently involves the condensation of an aromatic aldehyde with a suitable methylene-active compound. mdpi.com For example, the Knoevenagel condensation of a substituted benzaldehyde with a malonic acid derivative is a common method for creating the core structure of a molecular rotor. mdpi.com The polysubstituted nature of this compound, with its electron-donating methoxy groups, can influence the electronic properties of the resulting rotor, which is a critical factor in its performance.

While a specific molecular rotor based on this compound is not extensively documented, the general principles of molecular motor design support its potential utility. The design of light-driven rotary molecular motors often features a central double bond axle, and the properties of the motor can be tuned by the substitution pattern on the aromatic rings. rsc.org The presence of multiple substituents on the benzaldehyde unit allows for fine-tuning of the steric and electronic environment around the rotational axis, which can impact the speed and efficiency of the molecular motor. The development of molecular motors from sustainable sources, such as lignin-derived aromatic platform chemicals, further underscores the interest in highly substituted benzaldehydes for these applications. kaust.edu.saresearchgate.net

The table below outlines the general approach for the synthesis of molecular rotors where a substituted benzaldehyde, such as this compound, could be employed.

| Aldehyde Component | Condensation Partner | Key Reaction | Resulting Structure | References |

| Substituted Benzaldehyde | Malonic acid derivative (e.g., methyl 2-cyanoacetate) | Knoevenagel Condensation | Core of a molecular rotor | mdpi.com |

| Chiral, helical alkene | Not applicable | Photoisomerization | Unidirectional molecular motor | acs.org |

Emerging Research Frontiers and Perspectives

Exploration of Novel Catalytic Transformations

The reactivity of Methyl 6-formyl-2,3-dimethoxybenzoate is largely dictated by its aldehyde and ester functionalities, making it a prime candidate for a variety of catalytic transformations. Modern catalysis research focuses on developing highly efficient, selective, and sustainable methods for chemical synthesis. For a substrate like this compound, research could be directed toward chemoselective reactions that target one functional group in the presence of the other.

Key areas of exploration include:

Selective Aldehyde Transformations: Developing catalysts that can facilitate reactions such as reductive amination, olefination, or cyanation at the aldehyde group while leaving the methyl ester and methoxy (B1213986) ethers untouched.

C-H Activation: The aromatic ring, activated by the methoxy groups, offers sites for direct C-H functionalization. Catalytic systems, often based on transition metals like palladium, rhodium, or ruthenium, could be employed to introduce new substituents ortho or meta to the existing groups, bypassing traditional multi-step synthetic routes.

Decarbonylative Coupling: Novel catalytic methods could enable the direct coupling of the aldehyde with various partners through the extrusion of carbon monoxide, forming new C-C or C-X bonds at the formyl position.

Table 1: Potential Catalytic Transformations for this compound

| Transformation Type | Target Functional Group | Potential Catalyst System | Expected Product Type |

|---|---|---|---|

| Reductive Amination | Aldehyde | Ni, Pd, or Ir complexes with H₂ | Substituted benzylamine |

| Olefination (e.g., Wittig, Horner-Wadsworth-Emmons) | Aldehyde | Phosphonium (B103445) ylides, Phosphonate carbanions | Substituted styrene (B11656) derivative |

| C-H Functionalization | Aromatic Ring | Pd(OAc)₂, Rh(III) complexes | Aryl-aryl or aryl-alkyl coupled products |

Development of Asymmetric and Stereoselective Synthetic Methodologies

The generation of chirality is a cornerstone of modern organic synthesis, particularly for applications in pharmaceuticals and materials science. While this compound is itself achiral, its functional groups serve as handles for introducing stereocenters. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com

Future research could focus on:

Asymmetric Reduction: The catalytic asymmetric reduction of the aldehyde to a chiral alcohol using catalysts like those derived from Noyori's ruthenium-BINAP systems would be a direct route to enantiopurified products.

Enantioselective Addition: The addition of nucleophiles (e.g., organometallics, cyanide) to the aldehyde in the presence of a chiral catalyst or ligand can generate chiral secondary alcohols or cyanohydrins with high enantiomeric excess.

Stereoselective Aldol (B89426) and Related Reactions: The aldehyde can act as an electrophile in aldol, Mannich, or similar reactions. The development of organocatalytic or metal-catalyzed stereoselective versions of these reactions would allow for the construction of complex acyclic and cyclic systems with controlled stereochemistry. A stereospecific reaction is one where starting materials that are stereoisomers are converted into products that are also stereoisomers. masterorganicchemistry.commasterorganicchemistry.com

Integration with Automated Synthesis and Flow Chemistry Platforms

The fields of automated synthesis and flow chemistry are revolutionizing chemical discovery and production by enabling rapid, safe, and efficient synthesis. chimia.ch These platforms allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities than traditional batch chemistry. researchgate.net

This compound is a suitable candidate for integration into such systems due to its stability and defined reactivity.

High-Throughput Screening: An automated synthesis platform could be used to rapidly generate a library of derivatives by reacting the aldehyde with a diverse set of amines, alcohols, or other nucleophiles in a parallel format. researchgate.net

Multi-step Flow Synthesis: The compound could be used as a starting material in a continuous flow process where it undergoes a sequence of reactions (e.g., reduction followed by etherification) without isolation of intermediates. This approach enhances safety, reduces waste, and allows for scalable production.

Reaction Optimization: Automated systems can systematically vary reaction conditions to quickly identify the optimal parameters for a given transformation, accelerating the development of new synthetic methods involving this compound. mdpi.com

Advanced Spectroscopic Probes and Molecular Imaging Agents

Molecular imaging is a powerful tool in biomedical research and clinical diagnostics, allowing for the non-invasive visualization of biological processes at the molecular level. nih.gov This often requires the design of probes that can interact with specific biological targets. The scaffold of this compound, while not inherently fluorescent or positron-emitting, could be chemically modified to serve as a core for such agents.

Potential research directions include:

Fluorescent Probes: The aldehyde group can be condensed with specific aniline (B41778) or hydrazine (B178648) derivatives to form Schiff bases or hydrazones whose fluorescence properties are sensitive to the local environment (e.g., pH, polarity, presence of metal ions). mdpi.com

Targeted Contrast Agents: The molecule could be derivatized and attached to larger structures like peptides or nanoparticles designed to accumulate in specific tissues, such as tumors, enhancing contrast in imaging modalities like MRI or photoacoustic imaging. mdpi.com

Table 2: Hypothetical Design of Imaging Agents from this compound

| Imaging Modality | Required Modification | Potential Target | Design Concept |

|---|---|---|---|

| Fluorescence Microscopy | Condensation with a fluorogenic amine | pH changes in cellular compartments | Formation of an environmentally sensitive Schiff base |

| PET Imaging | Introduction of ¹⁸F and a targeting vector | Cancer-specific receptors | Synthesis of a radiolabeled ligand for in vivo tumor imaging |

Theoretical Insights into Compound Reactivity and Selectivity in Biological Systems

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity and biological interactions. nih.gov Density Functional Theory (DFT) and molecular dynamics (MD) simulations can offer insights that are difficult to obtain through experiments alone.

For this compound and its derivatives, theoretical studies could:

Elucidate Reaction Mechanisms: Computational modeling can map the energy profiles of potential reaction pathways, helping to explain observed selectivity or predict the outcome of new transformations.

Predict Spectroscopic Properties: Theoretical calculations can predict NMR, IR, and UV-Vis spectra, aiding in the structural characterization of new derivatives.

Model Biological Interactions: If a derivative of the compound is designed as a bioactive agent (e.g., an enzyme inhibitor), molecular docking and MD simulations can predict its binding mode and affinity within a protein's active site. researchgate.net This can guide the rational design of more potent and selective molecules. For instance, understanding how the methoxy groups and the carbonyl oxygen interact with amino acid residues can inform synthetic modifications to improve binding.

Q & A

Basic: What are the established synthetic routes for Methyl 6-formyl-2,3-dimethoxybenzoate, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via sequential functionalization of a benzoic acid scaffold. A common approach involves:

Methylation : Introduce methoxy groups at positions 2 and 3 using methylating agents like methyl iodide in the presence of a base (e.g., K₂CO₃) .

Formylation : Install the formyl group at position 6 via Vilsmeier-Haack reaction (POCl₃/DMF) or directed ortho-metalation followed by formylation .

Esterification : Convert the carboxylic acid to the methyl ester using methanol and H₂SO₄ or DCC/DMAP coupling .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.5 equiv. of reagents) and temperature (e.g., 0–40°C) to minimize side products. For example, reports using DIPEA as a base and column chromatography (CH₂Cl₂/EtOAc gradients) for purification .

Basic: How can researchers purify this compound, and what solvent systems are effective?

Methodological Answer:

Purification typically involves:

- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures, leveraging solubility differences noted for structurally similar compounds (e.g., high solubility in ethanol and ether ).

- Column Chromatography : Silica gel with gradients of CH₂Cl₂/EtOAc (e.g., 1–20% EtOAc) effectively separates polar impurities. achieved >90% purity using this method .

- MPLC : For large-scale purification, medium-pressure liquid chromatography (MPLC) with 30–35 cm³/min flow rates improves efficiency .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via characteristic shifts:

- Formyl proton: δ ~9.8–10.2 ppm (singlet).

- Methoxy groups: δ ~3.8–4.0 ppm (singlets).

- Aromatic protons: Split patterns depend on substitution (e.g., reports δ = 3.76 ppm for methoxy in a related compound ).

- IR Spectroscopy : Confirm formyl (C=O stretch ~1700 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups.

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₂O₅: 224.20 g/mol).

Advanced: How to resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT/B3LYP/6-31G**) .

- Crystallography : Use single-crystal X-ray diffraction (e.g., SHELXL ) to unambiguously assign structure.

- Isotopic Labeling : For ambiguous formylation sites, synthesize ¹³C-labeled analogs to track reactivity .

Advanced: What role does this compound play in designing bioactive molecules?

Methodological Answer:

The formyl and methoxy groups make it a versatile intermediate:

- Drug Precursor : Used in synthesizing antioxidants or anti-inflammatory agents, as seen in related dimethoxybenzaldehyde derivatives studied for pharmaceutical activity .

- Ligand Design : The formyl group can be condensed with amines to form Schiff bases for metal coordination complexes .

Experimental Design : Screen bioactivity via assays like DPPH radical scavenging (EC₅₀) or COX-2 inhibition, referencing protocols from ’s cited studies .

Advanced: How to model the electronic properties of this compound for catalytic applications?

Methodological Answer:

- Computational Studies :

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior.

- Solvent Effects : Use PCM models to simulate polarity impacts on reactivity.

- Experimental Validation : Pair computational results with cyclic voltammetry to measure oxidation potentials .

Advanced: How to address instability of the formyl group during storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.